molecular formula C11H24Cl2N2 B1402515 1-Methyl-[2,4']bipiperidinyl dihydrochloride CAS No. 1361118-50-4

1-Methyl-[2,4']bipiperidinyl dihydrochloride

Cat. No.: B1402515
CAS No.: 1361118-50-4
M. Wt: 255.22 g/mol
InChI Key: DEEBXNYYTMQZCM-UHFFFAOYSA-N
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Description

1-Methyl-[2,4’]bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2. It is a derivative of bipiperidine, a structure consisting of two piperidine rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride typically involves the reaction of 1-methylpiperidine with 4-piperidone under specific conditions to form the bipiperidine structure. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-[2,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride.

    Reduction: Reduced forms of the bipiperidine structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-[2,4’]bipiperidinyl dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-[2,4’]bipiperidinyl dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-[1,4’]bipiperidinyl dihydrochloride: Similar structure but different positional isomer.

    4’-Methyl-[1,4’]bipiperidinyl dihydrochloride: Another positional isomer with different chemical properties.

    1-Methyl-[2,2’]bipiperidinyl dihydrochloride: Different connectivity of the piperidine rings.

The uniqueness of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

IUPAC Name

1-methyl-2-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13-9-3-2-4-11(13)10-5-7-12-8-6-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEBXNYYTMQZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 2
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 3
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 4
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 5
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 6
1-Methyl-[2,4']bipiperidinyl dihydrochloride

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